![molecular formula C20H27N3O6S B3003436 Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate CAS No. 294849-09-5](/img/structure/B3003436.png)
Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that features a thiazolane ring, a piperazine moiety, and a methoxyphenyl group
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which are present in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-halo ester.
Introduction of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution, where the piperazine reacts with an appropriate electrophile, such as an acyl chloride or ester.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a methoxyphenyl boronic acid or halide.
Final Esterification: The final step involves esterification to introduce the dimethyl ester groups, which can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolane ring, potentially leading to alcohols or reduced thiazolane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced thiazolane derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving piperazine derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3-{2-[4-(4-chlorophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Dimethyl 3-{2-[4-(4-fluorophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate: Contains a fluorophenyl group, which may alter its biological activity.
Uniqueness
The presence of the methoxyphenyl group in Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate may confer unique electronic and steric properties, potentially enhancing its interaction with specific biological targets compared to its analogs with different substituents.
This compound’s unique combination of functional groups makes it a versatile candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
dimethyl 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-27-15-6-4-14(5-7-15)22-10-8-21(9-11-22)12-17(24)23-16(19(25)28-2)13-30-18(23)20(26)29-3/h4-7,16,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYSMKAQBPGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3C(CSC3C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
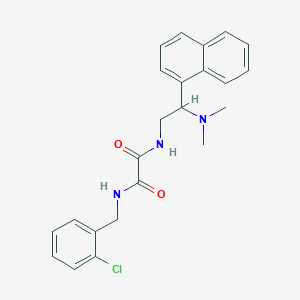
![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)
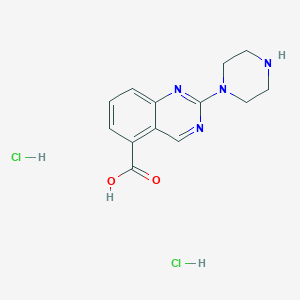
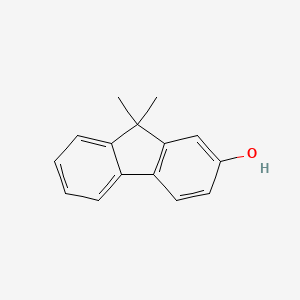
![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)
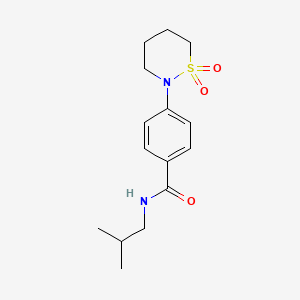
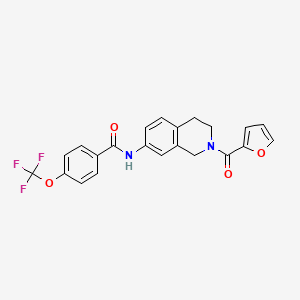
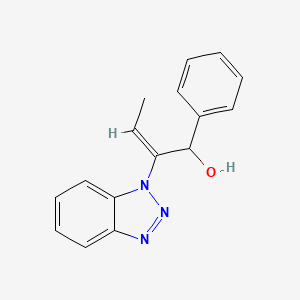
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003368.png)
![2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003369.png)
![3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3003373.png)
![4-allyl-N-isobutyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3003376.png)
![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003377.png)
